2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide
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Overview
Description
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic compound that features a quinazoline core, a sulfanyl linkage, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinazoline derivative with a suitable thiol under basic conditions.
Attachment of the Imidazole Moiety: The imidazole moiety is introduced through a nucleophilic substitution reaction involving an imidazole derivative and an appropriate leaving group.
Final Coupling: The final coupling step involves the reaction of the intermediate with acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxy and methoxy groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole moiety.
Omeprazole: An antiulcer agent with a similar quinazoline core.
Metronidazole: An antimicrobial agent with a similar imidazole moiety.
Uniqueness
2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is unique due to its combination of a quinazoline core, a sulfanyl linkage, and an imidazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21N5O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-[2-(1H-imidazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H21N5O4S/c1-26-14-5-12-13(6-15(14)27-2)22-16(23-18(12)25)8-28-9-17(24)20-4-3-11-7-19-10-21-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,21)(H,20,24)(H,22,23,25) |
InChI Key |
IFHRDQZTQFJZJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCCC3=CN=CN3)OC |
Origin of Product |
United States |
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